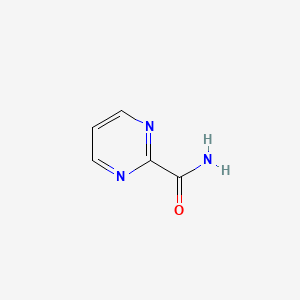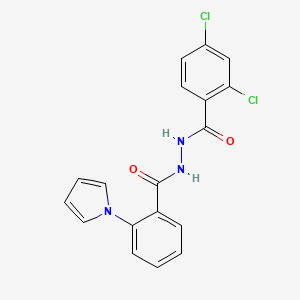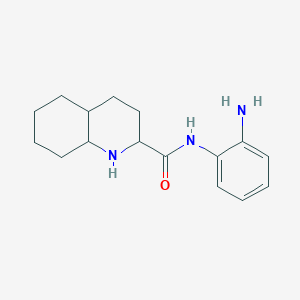![molecular formula C16H16N4O2S B2390534 6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1903303-74-1](/img/structure/B2390534.png)
6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a thieno[2,3-d]pyrimidin-4-one moiety . This type of structure is found in various bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring . The compound also contains two methyl groups and an ethyl group attached to a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature . The exact properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One study focused on the synthesis of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar pyrimidinyl structure to the compound . These derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Metabolism and Biological Activity
Another research aspect involves the metabolism and biological activity of nicotinamide and its derivatives. A study investigating the correlation between niacin equivalent intake and urinary excretion of its metabolites in humans consuming self-selected foods provides insights into the metabolism of nicotinamide derivatives, which is relevant for understanding the biological activities of these compounds (Shibata & Matsuo, 1989).
Antiproliferative Activity
Research on thieno[3,2-d]pyrimidin derivatives, similar in structure to the compound , has demonstrated promising anticancer activity. For example, a synthesized compound showed marked inhibition against the proliferation of various human cancer cell lines, indicating potential applications in cancer research (Huang et al., 2020).
Antiprotozoal Activity
A study on the antiprotozoal activity of aza-analogues of furamidine, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, has shown significant activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting these compounds could be effective in treating diseases caused by these pathogens (Ismail et al., 2003).
Corrosion Inhibition
Nicotinamide derivatives have also been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, highlighting a potential application in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-3-4-12(9-18-10)14(21)17-6-7-20-11(2)19-15-13(16(20)22)5-8-23-15/h3-5,8-9H,6-7H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJCLXAPDJECPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)

![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)
![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)

![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)
![N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390467.png)
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)

